molecular formula C8H5F9O2 B3051070 2,2,3,3,4,4,5,5,5-Nonafluoropentyl acrylate CAS No. 308-26-9

2,2,3,3,4,4,5,5,5-Nonafluoropentyl acrylate

Cat. No.: B3051070
CAS No.: 308-26-9
M. Wt: 304.11 g/mol
InChI Key: UOKXSSAMUUASQX-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5,5-Nonafluoropentyl acrylate (CAS 308-26-9) is a fluorinated acrylate ester characterized by a perfluorinated pentyl chain attached to an acrylate group. Its molecular formula is C₈H₅F₉O₂, with a molecular weight of 328.11 g/mol (calculated from structural data). The compound is registered under the European EC number 206-796-8 () and is synthesized via nucleophilic substitution or esterification reactions involving perfluorinated alcohols and acrylic acid derivatives. Key applications include surface modification agents, hydrophobic coatings, and intermediates in pharmaceuticals and advanced materials ().

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,5-Nonafluoropentyl acrylate typically involves the esterification of acrylic acid with 2,2,3,3,4,4,5,5,5-Nonafluoropentanol. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the reaction, driving the equilibrium towards ester formation .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of azeotropic distillation is common to separate the ester from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,5-Nonafluoropentyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Polymerization

The synthesis of NFPA typically involves the reaction of perfluoroalkylated compounds with acrylate functionalities. This process enables the incorporation of fluorinated chains into polymer matrices, enhancing their chemical resistance and thermal stability. Studies have shown that NFPA can be polymerized via radical polymerization techniques to produce fluorinated polyacrylates with desirable properties such as low surface energy and hydrophobicity .

Properties of Fluorinated Polymers

Fluorinated polymers derived from NFPA exhibit several advantageous characteristics:

  • Chemical Resistance : The presence of fluorine atoms imparts excellent resistance to solvents and chemicals.
  • Thermal Stability : Fluorinated polymers maintain structural integrity at elevated temperatures.
  • Low Surface Energy : These materials demonstrate low wettability, making them suitable for applications requiring non-stick surfaces.

Applications in Coatings

One of the primary applications of NFPA-based polymers is in the development of advanced coatings. These coatings are utilized in various industries due to their:

  • Anti-fogging Properties : NFPA-based coatings have been shown to reduce fogging on surfaces, making them ideal for eyewear and automotive applications.
  • Self-cleaning Surfaces : The low surface energy allows for easy removal of contaminants from coated surfaces .

Biomedical Applications

NFPA has also been investigated for use in biomedical fields:

  • Drug Delivery Systems : Fluorinated polymers can be engineered to create drug delivery vehicles that enhance bioavailability and control release rates.
  • Biocompatible Materials : The chemical stability and non-reactivity of NFPA-derived polymers make them suitable for use in medical devices and implants.

Case Study 1: Coating Development

A study focused on the application of NFPA in creating anti-fogging coatings for automotive windshields demonstrated significant improvements in visibility under humid conditions. The polymer's hydrophobic nature prevented water droplet formation on the glass surface.

Case Study 2: Drug Delivery

Research on NFPA-based nanoparticles showed enhanced drug encapsulation efficiency compared to traditional polymers. These nanoparticles exhibited controlled release profiles that could be tailored for specific therapeutic needs.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5,5-Nonafluoropentyl acrylate primarily involves its ability to form stable polymers and its chemical resistance. The fluorine atoms in the compound provide high electronegativity, contributing to the compound’s stability and resistance to degradation. The acrylate group allows for polymerization, forming long chains that enhance the material’s properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Fluorinated Acrylates

Structural and Physical Properties

The table below compares 2,2,3,3,4,4,5,5,5-nonafluoropentyl acrylate with other fluorinated acrylates:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Fluorine Atoms Key Applications
2,2,3,3,4,4,4-Heptafluorobutyl acrylate 374-99-2 C₇H₅F₇O₂ 278.10 7 Coatings, surfactants
2,2,3,3,4,4,5,5-Octafluoropentyl acrylate 376-84-1 C₈H₆F₈O₂ 286.12 8 Adhesives, polymers
This compound 308-26-9 C₈H₅F₉O₂ 328.11 9 Surface modifiers, pharmaceuticals
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl acrylate 559-11-5 C₁₀H₅F₁₃O₂ 460.13 13 High-performance materials

Key Observations :

  • Fluorine Content: Increasing fluorine atoms enhance hydrophobicity and chemical inertness. The nonafluoropentyl derivative strikes a balance between fluorine density and molecular bulk, making it suitable for applications requiring moderate surface energy reduction ().
  • Molecular Weight: Higher fluorine content correlates with increased molecular weight, impacting solubility and volatility. Nonafluoropentyl acrylate is less volatile than heptafluorobutyl analogues, as seen in its use in non-evaporative surface coatings ().

Reactivity and Functional Performance

  • For example, hexyl acrylate (non-fluorinated) has an OT of 2.9 ng/L, whereas fluorinated analogues like nonafluoropentyl acrylate likely exhibit lower odor due to decreased vapor pressure .
  • Thermal Stability: The electron-withdrawing effect of fluorine increases thermal stability. Nonafluoropentyl acrylate outperforms shorter-chain fluorinated acrylates in high-temperature applications (e.g., electronic coatings) ().
  • Synthetic Versatility: The nonafluoropentyl group is incorporated into complex molecules like pyrazoles and indoles (), demonstrating compatibility with radical and nucleophilic reactions. In contrast, tridecafluoroheptyl acrylate’s longer chain may hinder steric accessibility in some syntheses.

Biological Activity

2,2,3,3,4,4,5,5,5-Nonafluoropentyl acrylate (NFPA) is a fluorinated acrylate compound that has garnered attention due to its unique chemical properties and potential applications in various fields, including materials science and biomedicine. This article explores the biological activity of NFPA, focusing on its effects on human health, potential toxicity, and applications in medical settings.

NFPA is characterized by its perfluorinated alkyl chain, which imparts distinctive properties such as hydrophobicity and chemical stability. These properties make it suitable for applications in coatings and as a component in polymer synthesis. The fluorinated nature of NFPA enhances its resistance to solvents and degradation, which is critical in medical applications where durability is essential.

Case Studies

  • Allergic Reactions : A retrospective study involving various acrylate compounds indicated that prolonged exposure to acrylate-containing products can result in severe allergic reactions. One case involved a patient who developed blepharoconjunctivitis after using an acrylate-based eyelash adhesive . While NFPA was not specifically mentioned, the findings underscore the potential for similar reactions with fluorinated acrylates.
  • Wound Care Applications : NFPA's properties may lend themselves to applications in wound care. A systematic review of liquid film-forming acrylates demonstrated their efficacy in protecting peri-wound skin from irritation and infection . Although NFPA was not directly studied, its structural similarities to other acrylates suggest it could provide similar protective benefits.

Research Findings

Recent studies have explored the synthesis and performance of novel fluorinated acrylate polymers. These studies indicate that such polymers exhibit excellent water-oil resistance and thermal stability . While these findings are promising for material applications, they also raise questions about the long-term biocompatibility of these compounds when used in medical settings.

Summary of Biological Activity Studies

Study FocusFindingsReference
Allergic Contact DermatitisHigh incidence of ACD linked to acrylate exposure; specific cases noted with various products
Wound ProtectionLiquid film-forming acrylates protect peri-wound skin effectively; potential application for NFPA
Polymer PerformanceFluorinated acrylate polymers show excellent resistance to solvents and thermal stability

Properties

IUPAC Name

2,2,3,3,4,4,5,5,5-nonafluoropentyl prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F9O2/c1-2-4(18)19-3-5(9,10)6(11,12)7(13,14)8(15,16)17/h2H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKXSSAMUUASQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184809
Record name 2,2,3,3,4,4,5,5,5-Nonafluoropentyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308-26-9
Record name 2-Propenoic acid, 2,2,3,3,4,4,5,5,5-nonafluoropentyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=308-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,3,3,4,4,5,5,5-Nonafluoropentyl acrylate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000308269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,3,3,4,4,5,5,5-Nonafluoropentyl acrylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,4,4,5,5,5-nonafluoropentyl acrylate
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Retrosynthesis Analysis

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